molecular formula C20H22N2O3 B2513851 2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1787879-73-5

2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2513851
CAS RN: 1787879-73-5
M. Wt: 338.407
InChI Key: HAVXUZKQOBLFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is involved in various synthetic pathways and characterizations, demonstrating its utility in chemical synthesis. Schubert-Zsilavecz et al. (1991) described a new approach for the synthesis of 2H-isoindole-4,7-diones, highlighting the role of azomethine ylides captured by quinones forming 2H-isoindole-4,7-diones, among other derivatives, showcasing its synthetic versatility Schubert-Zsilavecz et al., 1991. Similarly, Tan et al. (2014) reported on the synthesis of new polysubstituted isoindole-1,3-dione analogues, indicating the adaptability of such compounds in generating structurally diverse derivatives Tan et al., 2014.

Molecular Docking and Antimalarial Activity

Abdelmonsef et al. (2020) explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, including azetidinone and other heterocyclic moieties, for potential antimalarial applications. In silico molecular docking analyses of these compounds showed promising interactions with Plasmodium falciparum dihydroorotate dehydrogenase, suggesting their potential as antimalarial agents Abdelmonsef et al., 2020.

Anticancer Activity

The synthesis and characterization of isoindole-1,3(2H)-dione compounds containing different functional groups have shown variable anticancer activities, depending on the substituents. These activities were investigated against several cancer cell lines, indicating the potential of such derivatives in anticancer drug development Tan et al., 2020.

Carbonic Anhydrase Inhibition

Kocyigit et al. (2016) synthesized novel isoindolylthiazole derivatives and evaluated their inhibitory effects against human carbonic anhydrase isoenzymes I and II. These compounds exhibited excellent inhibitory effects in the low nanomolar range, suggesting their potential as carbonic anhydrase inhibitors Kocyigit et al., 2016.

properties

IUPAC Name

2-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-4-6-14(9-13)10-18(23)21-11-15(12-21)22-19(24)16-7-2-3-8-17(16)20(22)25/h2-6,9,15-17H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVXUZKQOBLFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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